molecular formula C18H22FN3O2 B7008783 N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine

Cat. No.: B7008783
M. Wt: 331.4 g/mol
InChI Key: GFBHGRQZQNCKEC-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a pyrazole ring, a cyclopropyloxy group, and a fluorophenyl moiety, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-12-16(10-21-22(12)14-7-8-23-11-14)20-9-13-3-2-4-17(18(13)19)24-15-5-6-15/h2-4,10,14-15,20H,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBHGRQZQNCKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOC2)NCC3=C(C(=CC=C3)OC4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyloxy group: This step involves the nucleophilic substitution of a halogenated precursor with cyclopropanol in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl moiety: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group.

    Formation of the oxolan-3-yl group: This step involves the nucleophilic substitution of a halogenated precursor with oxolane in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, bases like potassium carbonate, and catalysts such as palladium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study the molecular mechanisms of various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds share similar structural features but may have different substituents or functional groups, leading to variations in their chemical and biological properties.

    Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents, such as this compound, can be compared based on their reactivity, stability, and biological activities.

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